7-(Hydroxymethyl)heptadec-1-EN-8-one
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Overview
Description
7-(Hydroxymethyl)heptadec-1-EN-8-one is an organic compound with the molecular formula C18H34O2. It features a hydroxymethyl group attached to a heptadec-1-en-8-one backbone. This compound is characterized by its unique structure, which includes a ketone group and a hydroxyl group, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)heptadec-1-EN-8-one typically involves the following steps:
Starting Materials: The synthesis begins with heptadec-1-ene and formaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.
Procedure: Heptadec-1-ene is reacted with formaldehyde in the presence of the base to form the hydroxymethyl group at the 7th position of the heptadec-1-ene chain.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Purification: Employing advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
7-(Hydroxymethyl)heptadec-1-EN-8-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 7-(carboxymethyl)heptadec-1-EN-8-one.
Reduction: Formation of 7-(hydroxymethyl)heptadec-1-EN-8-ol.
Substitution: Formation of various ethers or esters depending on the substituent used.
Scientific Research Applications
7-(Hydroxymethyl)heptadec-1-EN-8-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)heptadec-1-EN-8-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and microbial growth, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-(Hydroxymethyl)heptadec-1-EN-9-one: Similar structure but with the hydroxymethyl group at the 9th position.
7-(Hydroxymethyl)heptadec-2-EN-8-one: Similar structure but with the double bond at the 2nd position.
7-(Hydroxymethyl)heptadec-1-EN-8-ol: Similar structure but with a hydroxyl group instead of a ketone group.
Properties
CAS No. |
921927-56-2 |
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Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
7-(hydroxymethyl)heptadec-1-en-8-one |
InChI |
InChI=1S/C18H34O2/c1-3-5-7-9-10-11-13-15-18(20)17(16-19)14-12-8-6-4-2/h4,17,19H,2-3,5-16H2,1H3 |
InChI Key |
YUAPXLMNYZRWIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C(CCCCC=C)CO |
Origin of Product |
United States |
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